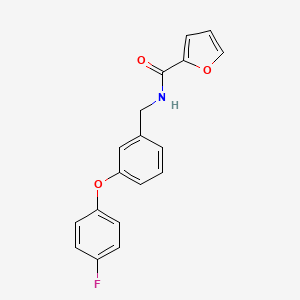

N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide

Descripción

N-(3-(4-Fluorophenoxy)benzyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a benzyl group substituted at the 3-position with a 4-fluorophenoxy moiety. The fluorine atom and phenoxy group are critical for enhancing metabolic stability and binding interactions, as observed in related compounds .

Propiedades

IUPAC Name |

N-[[3-(4-fluorophenoxy)phenyl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c19-14-6-8-15(9-7-14)23-16-4-1-3-13(11-16)12-20-18(21)17-5-2-10-22-17/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFCJMOSLIUXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the fluorophenoxy moiety: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the benzyl-furan intermediate.

Industrial Production Methods

Industrial production of N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Research suggests it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase.

Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparación Con Compuestos Similares

Key Structural Differences and Implications

Substituent Effects on Bioactivity: Fluorine vs. Chlorine: Fluorine in the target compound may improve metabolic stability and membrane permeability compared to chlorine in PU468 . Phenoxy vs. Methoxy: The 4-fluorophenoxy group in the target compound likely enhances π-π stacking and hydrophobic interactions vs. the methoxy group in ’s antiviral derivative .

Synthetic Feasibility: Analogs with nitro groups (e.g., ’s 5-nitro derivatives) exhibit higher melting points (178–300°C) due to increased polarity, whereas non-nitro compounds like the target may offer simpler purification . The target compound’s synthesis could follow routes similar to (coupling with furan-2-carboxylic acid) or (backbone modification) .

Pharmacological and Biochemical Insights

- Antiviral Potential: The fluorobenzyl group in ’s compound improves binding to host targets like PI4K-OSBP, suggesting the target compound’s 4-fluorophenoxy group may similarly enhance antiviral efficacy .

- Enzyme Inhibition : UT-B and IDO1 inhibitors () highlight the scaffold’s adaptability; substitution at the benzyl position dictates target specificity .

- Toxicity Considerations : Nitro-containing analogs () may face toxicity issues, whereas fluorine-substituted derivatives (e.g., target compound) are often better tolerated .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.